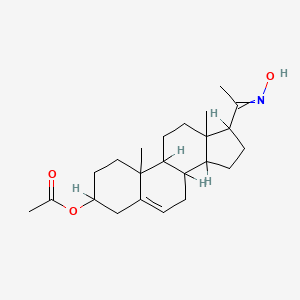![molecular formula C9H14N4O B5858148 2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)
2-[2-(cyanoimino)-1-azepanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(cyanoimino)-1-azepanyl]acetamide, also known as CAA, is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[2-(cyanoimino)-1-azepanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This compound has also been found to inhibit the growth of bacteria, possibly by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and antibacterial activities. In material science, this compound has been used to prepare porous materials with high surface areas and tunable properties. In organic synthesis, this compound has been employed as a versatile reagent for the preparation of various compounds, such as amides, esters, and nitriles.
実験室実験の利点と制限
The advantages of using 2-[2-(cyanoimino)-1-azepanyl]acetamide in lab experiments include its high reactivity, versatility, and ease of synthesis. This compound can be easily prepared from commercially available starting materials and can be used as a building block for the synthesis of various compounds. However, the limitations of using this compound in lab experiments include its potential toxicity, instability, and difficulty in handling. This compound should be handled with care and disposed of properly to avoid any potential hazards.
将来の方向性
There are several future directions for the study of 2-[2-(cyanoimino)-1-azepanyl]acetamide. First, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Second, the synthesis of this compound can be further optimized to improve the yield and purity. Third, the toxicity and safety of this compound should be thoroughly evaluated to ensure its safe use in lab experiments and potential drug development. Fourth, the potential of this compound as a building block for the synthesis of functional materials should be explored further. Finally, the development of new synthetic methods for the preparation of this compound derivatives with improved properties and activities should be pursued.
合成法
The synthesis of 2-[2-(cyanoimino)-1-azepanyl]acetamide involves the reaction of 2-aminocapronitrile with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
2-[2-(cyanoimino)-1-azepanyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In material science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. In organic synthesis, this compound has been employed as a versatile reagent for the preparation of various compounds, such as amides, esters, and nitriles.
特性
IUPAC Name |
2-(2-cyanoiminoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-12-9-4-2-1-3-5-13(9)6-8(11)14/h1-6H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNGIIRDJZOEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NC#N)N(CC1)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)




![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)

